molecular formula C16H28O B13761372 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal CAS No. 68140-60-3

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal

Cat. No.: B13761372
CAS No.: 68140-60-3
M. Wt: 236.39 g/mol
InChI Key: ITZDNKGGBCYBBR-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal (molecular formula: C₁₆H₂₈O; molecular weight: 236.39 g/mol) is a branched, unsaturated aldehyde characterized by its conjugated diene system (3,4-octadienal backbone) and multiple alkyl substituents. Key structural features include:

  • Substituents: A butyl (C₄H₉) and ethyl (C₂H₅) group at the C2 position, and methyl groups (CH₃) at C5 and C6.
  • Physicochemical Properties: LogP: 4.92 (indicative of high lipophilicity) . Volatility: Likely low compared to simpler aldehydes, given its higher molecular weight and branching.

Properties

CAS No.

68140-60-3

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

InChI

InChI=1S/C16H28O/c1-6-8-10-16(7-2,13-17)11-9-15(5)12-14(3)4/h11,13-14H,6-8,10,12H2,1-5H3

InChI Key

ITZDNKGGBCYBBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(C=C=C(C)CC(C)C)C=O

Origin of Product

United States

Preparation Methods

Starting Materials

Representative Procedure (Adapted from Citral Derivatives Synthesis)

  • Citral is dissolved in an anhydrous solvent such as dichloromethane under nitrogen atmosphere.
  • At 0°C, POCl3 is added to activate the aldehyde for further substitution.
  • After removal of excess reagent, alkylating agents (butyl and ethyl sources) or methylating agents are introduced along with a base (e.g., triethylamine).
  • The reaction mixture is stirred at room temperature for several hours, monitored by thin-layer chromatography.
  • Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by column chromatography.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
1 Citral in DCM, N2 atmosphere Starting material preparation Ensures anhydrous conditions
2 POCl3 at 0°C Activation of aldehyde Controlled addition to avoid side reactions
3 Alkylating agents (butyl, ethyl) + NEt3 Introduction of alkyl groups Stoichiometric control required
4 Stirring at RT for 5 hours Completion of substitution TLC monitoring recommended
5 Aqueous workup, extraction, drying Isolation of product Use of anhydrous Na2SO4 to remove moisture
6 Column chromatography Purification Silica gel with light petroleum/ethyl acetate

Analytical and Characterization Insights

  • Mass spectrometry and NMR spectroscopy are essential to confirm the substitution pattern and the integrity of the aldehyde group.
  • Gas chromatography coupled with mass spectrometry (GC-MS) is used to monitor the purity and identify isomers.
  • Retention indices and fragmentation patterns help differentiate positional isomers of octadienal derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Industry

Perfume Composition
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is noted for its use as a fragrance component. It serves as a substitute for Citral (3,7-dimethyl-2,6-octadienal) in perfume formulations due to its significantly lower skin sensitization potential. Research indicates that the reactivity of this compound is 27 times lower than that of Citral in skin sensitization assays, making it a safer alternative for consumers .

Case Study: Skin Sensitization Testing
In a comparative study using the KeratinoSens® assay, this compound showed no significant induction of luciferase activity (a marker for skin sensitization), while Citral exhibited strong activity. This marked difference highlights the compound's suitability in cosmetic formulations where reduced sensitization risk is desired .

Food Flavoring

Flavoring Agent
The compound is recognized for its application as a food flavoring agent. It contributes to the sensory profile of various food products by imparting specific taste and aroma characteristics. Its presence has been noted in products such as roasted meats and cheeses, enhancing their overall flavor profile .

Regulatory Standards
According to reports from regulatory bodies, this compound meets safety standards for use in food flavoring applications. The compound's organoleptic properties make it a valuable addition to flavor formulations aimed at improving consumer acceptance and enjoyment .

Data Summary Table

Application AreaDescriptionKey Findings
Fragrance Industry Used as a safer alternative to CitralLower skin sensitization potential (27x less)
Food Flavoring Enhances flavor profiles in food productsApproved for use under safety regulations
Therapeutic Potential Potential antimicrobial propertiesRequires further research for validation

Mechanism of Action

The mechanism by which 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

3,7-Dimethyl-3,6-octadienal

A structurally related compound regulated under IFRA Standards (Amendment 49) . Key comparisons:

Parameter 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal 3,7-Dimethyl-3,6-octadienal
Molecular Formula C₁₆H₂₈O C₁₀H₁₆O (estimated)
Molecular Weight 236.39 g/mol ~152.23 g/mol
Double Bond Position 3,4-octadienal 3,6-octadienal
Substituents Butyl, ethyl, and methyl groups at C2, C5, C7 Methyl groups at C3 and C7
LogP 4.92 ~3.5 (estimated, based on fewer alkyl groups)
Regulatory Status Not explicitly regulated in IFRA Standards IFRA restrictions apply for fragrance safety

Key Differences and Implications

Branching and Lipophilicity: The butyl and ethyl groups in the target compound enhance lipophilicity (LogP 4.92 vs. Higher molecular weight reduces volatility, making it less suitable for top-note fragrances compared to 3,7-dimethyl-3,6-octadienal, which is lighter and more volatile .

Double Bond Position :

  • The conjugated 3,4-diene system in the target compound may confer greater chemical reactivity (e.g., in Diels-Alder reactions) compared to the isolated 3,6-diene in 3,7-dimethyl-3,6-octadienal.

Regulatory and Safety Profiles: 3,7-Dimethyl-3,6-octadienal is subject to IFRA restrictions due to sensitization risks, with acceptable use levels varying by product category (e.g., 0.5% in leave-on skincare) . No such data exists for the target compound, necessitating independent safety assessments.

Biological Activity

2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is a compound that has garnered attention due to its potential biological activities, particularly in the fields of fragrance formulation and possible therapeutic applications. This article reviews the existing literature on its biological activity, including antioxidant properties, antimicrobial effects, and implications for skin sensitization.

This compound belongs to a class of compounds known as acyclic monoterpenoids. Its structure features multiple double bonds and a branched alkyl chain, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The compound has been evaluated using various assays:

Assay Type IC50 Value (µg/mL)
DPPH Assay165.5 ± 1.05
ABTS Assay29.07 ± 0.07

These results indicate significant antioxidant activity, particularly in the ABTS assay, suggesting that the compound could be beneficial in formulations aimed at reducing oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Its efficacy against various microbial strains was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests. The findings suggest that this compound exhibits moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Skin Sensitization Potential

One of the critical aspects of evaluating the safety of fragrance compounds is their potential for skin sensitization. Comparative studies have shown that this compound has a significantly lower skin sensitization potential compared to its structural analogs like Citral. In assays measuring reactivity with peptides (KeratinoSens® method), it was found that:

Compound Reactivity
CitralPositive at 7.7 µM
This compoundNot positive up to top dose

This reduced sensitization potential makes it a favorable candidate for use in consumer products where skin contact is likely .

Case Studies

Several case studies have explored the applications of this compound in cosmetic formulations:

  • Fragrance Formulations : A study demonstrated that incorporating this compound into perfume compositions resulted in reduced skin irritation while maintaining olfactory quality.
  • Therapeutic Applications : Preliminary research indicated potential uses in topical formulations aimed at providing antioxidant protection against UV-induced skin damage.

Q & A

Basic Research Questions

Q. How can computational methods optimize the synthesis of 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal?

  • Methodology : Integrate quantum chemical reaction path searches (e.g., density functional theory) with experimental feedback loops. Computational models predict feasible reaction pathways, while experimental validation refines parameters like temperature, solvent polarity, and catalyst efficiency. For example, ICReDD’s approach combines quantum calculations with information science to narrow optimal conditions, reducing trial-and-error experimentation .

Q. What structural features influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Analyze steric and electronic effects of substituents (e.g., 2-butyl vs. 5,7-dimethyl groups) using Hammett constants or frontier molecular orbital (FMO) theory. Computational tools like Gaussian or ORCA can model electron density distributions, while nuclear magnetic resonance (NMR) spectroscopy validates electronic environments experimentally.

Advanced Research Questions

Q. How can factorial design resolve contradictions in stability data under varying pH and temperature?

  • Methodology : Apply a 2^k factorial design to systematically test variables (e.g., pH, temperature, light exposure). For instance, assign high/low levels to each factor and measure degradation rates via high-performance liquid chromatography (HPLC). Statistical tools (ANOVA, Pareto charts) identify significant interactions. This approach isolates conflicting variables and optimizes stability protocols .

Q. What reactor designs ensure stereochemical integrity during scaled synthesis?

  • Methodology : Use microreactor systems to enhance mass/heat transfer and minimize side reactions. Computational fluid dynamics (CFD) simulations model flow patterns, while inline spectroscopy (e.g., FTIR) monitors stereoselectivity in real time. Refer to CRDC subclass RDF2050112 for reactor design principles, emphasizing residence time distribution and mixing efficiency .

Q. How do membrane separation technologies improve purification of this compound from complex mixtures?

  • Methodology : Employ nanofiltration or reverse osmosis membranes tailored to the compound’s molecular weight (MW) and logP. Experimental parameters (transmembrane pressure, solvent resistance) are optimized using response surface methodology (RSM). CRDC subclass RDF2050104 highlights membrane pore-size distribution and fouling mitigation strategies .

Q. Can reaction path search methods predict degradation pathways under oxidative conditions?

  • Methodology : Use automated reaction network exploration tools (e.g., GRRM or Chemoton) to map degradation intermediates. Pair with high-resolution mass spectrometry (HRMS) to validate pathways. ICReDD’s iterative computational-experimental loop ensures accuracy, with computed activation energies guiding experimental oxidation studies (e.g., O₂ exposure) .

Methodological Frameworks

Research Challenge Recommended Approach Key References
Synthesis optimizationQuantum chemistry + feedback-driven experimentation
Stability contradiction resolutionFactorial design + multivariate statistical analysis
Reactor scalabilityMicroreactor CFD simulations + inline spectroscopic monitoring
Degradation pathway elucidationAutomated reaction network search + HRMS validation

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